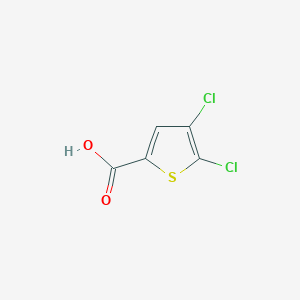

4,5-Dichlorothiophene-2-carboxylic acid

Overview

Description

4,5-Dichlorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O2S and a molecular weight of 197.04 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichlorothiophene-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene-2-carboxylic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration . This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Antibacterial Activity

DCA has been studied for its antibacterial properties, particularly against Gram-negative bacteria. Research indicates that it acts as an inhibitor of the MreB protein in bacteria such as Escherichia coli, which is vital for maintaining cell shape and division. This inhibition leads to significant disruptions in bacterial growth and morphology .

Neurological Disorders

DCA has potential applications in treating neurological disorders like Alzheimer's disease. It is involved in the development of therapeutic agents targeting BACE1 and BACE2 enzymes, which are critical in the production of beta-amyloid peptides associated with Alzheimer's pathology. By inhibiting these enzymes, DCA may help reduce the accumulation of harmful peptides .

Agricultural Applications

DCA serves as a building block in the synthesis of agrochemicals. Its derivatives can be formulated into pesticides or herbicides due to their biological activity against various plant pathogens and pests. This application is crucial for developing sustainable agricultural practices that minimize environmental impact while maximizing crop yield .

Material Science

The compound is utilized in synthesizing advanced materials, including polymers and dyes. Its unique chemical structure allows it to act as a functional intermediate in producing specialty chemicals with desired properties for industrial applications .

The following table summarizes key biological activities associated with DCA:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits MreB protein; effective against multidrug-resistant strains like Pseudomonas aeruginosa |

| Enzyme Inhibition | Targets BACE1 and BACE2; potential application in Alzheimer's treatment |

| Toxicity Assessment | Can cause skin irritation; requires careful handling due to cytotoxic effects on mammalian cells |

Antibacterial Efficacy

A study demonstrated that DCA exhibited significant antibacterial activity against multidrug-resistant strains when combined with efflux pump inhibitors. This combination enhanced its effectiveness, suggesting a novel approach to combat antibiotic resistance .

Toxicological Evaluation

Toxicological assessments indicated that while DCA is effective against certain pathogens, it also induces oxidative stress markers in mammalian cells. This finding underscores the importance of evaluating cytotoxicity before considering therapeutic applications .

Mechanism of Action

The mechanism of action of 4,5-Dichlorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes such as BACE1 and BACE2, which are involved in the pathogenesis of Alzheimer’s disease . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing the production of amyloid-beta peptides .

Comparison with Similar Compounds

Similar Compounds

2,5-Dichlorothiophene-3-carboxylic acid: Another dichlorinated thiophene derivative with similar chemical properties.

Thiophene-2-carboxylic acid: A non-chlorinated analog that serves as a precursor in the synthesis of chlorinated derivatives.

5-Chloro-2-thiophenecarboxylic acid: A mono-chlorinated derivative with distinct reactivity compared to the dichlorinated compound.

Uniqueness

4,5-Dichlorothiophene-2-carboxylic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for the formation of a wide range of derivatives.

Biological Activity

4,5-Dichlorothiophene-2-carboxylic acid (DCA) is a sulfur-containing aromatic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClOS

- Molecular Weight : 197.04 g/mol

- CAS Number : 31166-29-7

- IUPAC Name : this compound

Research indicates that this compound may exhibit its biological activity through several mechanisms:

- Inhibition of Bacterial Proteins : DCA has been identified as a potential inhibitor of the MreB protein in bacteria such as E. coli. MreB is crucial for maintaining cell shape and facilitating cell division. Inhibition of this protein leads to significant disruption in bacterial growth and morphology .

- Antibacterial Activity : Studies have shown that DCA and its derivatives possess antibacterial properties, particularly against Gram-negative bacteria. The compound's ability to inhibit MreB ATPase activity suggests a novel approach to combating antibiotic resistance .

- Cellular Uptake and Toxicity : The compound's lipophilicity (Log P values ranging from 1.55 to 3.25) indicates good membrane permeability, which is essential for effective cellular uptake. However, toxicity assessments reveal that it can cause skin irritation and eye damage upon contact, necessitating careful handling .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Case Studies

-

Antibacterial Efficacy Against Multidrug-Resistant Strains :

A study evaluated the efficacy of DCA against various multidrug-resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that DCA could reduce bacterial viability significantly when used in combination with efflux pump inhibitors, suggesting a synergistic effect that enhances its antibacterial properties . -

Toxicological Assessment :

In a toxicological study assessing the effects of DCA on mammalian cells, it was found that exposure led to increased levels of oxidative stress markers. This suggests that while DCA may be effective against certain pathogens, its cytotoxicity must be carefully evaluated before therapeutic applications can be considered .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichlorothiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves functionalizing thiophene precursors via chlorination and carboxylation. For example, Ethyl 4,5-dichlorothiophene-2-carboxylate (CAS 130562-97-9) can serve as an intermediate, where hydrolysis under acidic or basic conditions yields the carboxylic acid derivative . Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize side products like dechlorinated byproducts.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H/¹³C), IR, and mass spectrometry. For instance, the presence of two chlorine atoms in the thiophene ring produces distinct splitting patterns in NMR, while IR confirms the carboxylic acid (-COOH) stretching band near 1700 cm⁻¹. High-resolution mass spectrometry (HRMS) should match the molecular formula C₅H₂Cl₂O₂S (exact mass: 195.91 g/mol) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane eluents) is standard. Monitor purity via HPLC with UV detection at 254 nm, ensuring a single peak corresponding to the target compound .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms and carboxylic acid group activate the thiophene ring for electrophilic substitution. Density Functional Theory (DFT) studies (e.g., using B3LYP/6-31G*) can predict reactive sites, showing enhanced electrophilicity at the 3-position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms regioselectivity .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include residual ethyl ester intermediates or dechlorinated derivatives. Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid) for detection. Quantify impurities against reference standards (e.g., Pharmacopeial Reference Standard Catalogue 2022) .

Q. How can computational modeling guide the design of this compound derivatives for antimicrobial activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen derivatives against bacterial enzyme targets (e.g., DNA gyrase). Correlate LogP (2.71, from experimental data) with membrane permeability and bioactivity. In vitro assays (MIC testing) validate computational predictions .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to address them?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Standardize measurement using differential scanning calorimetry (DSC) under inert atmosphere. Compare results with peer-reviewed datasets (e.g., Gol'dfarb et al., 1983) and ensure purity >98% via elemental analysis .

Q. Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in laboratory settings?

Properties

IUPAC Name |

4,5-dichlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBAYLWBVQVMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308220 | |

| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31166-29-7 | |

| Record name | 31166-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.